molecular formula C18H15BrN2O2 B2963300 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034332-76-6

2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2963300
CAS No.: 2034332-76-6
M. Wt: 371.234
InChI Key: BDUBOCNEHXBQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15BrN2O2 and its molecular weight is 371.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Bromination : The introduction of the bromine atom onto the phenyl ring.
  • Acylation : The reaction of the brominated phenyl compound with a furan-pyridine derivative to form the final acetamide structure.

These reactions often utilize reagents like N-bromosuccinimide (NBS) for bromination and various catalysts for acylation, ensuring high yield and purity under controlled conditions .

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies evaluating related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentrations (MICs) for these compounds often range from 4.69 to 156.47 µM against various bacterial strains . The presence of electron-withdrawing groups, such as bromine, enhances the antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. In vitro assays demonstrated that similar derivatives exhibited notable cytotoxicity, with some compounds achieving IC50 values in the nanomolar range .

The biological activity of This compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways related to inflammation or cancer progression.

Molecular docking studies have been employed to elucidate the binding modes and affinities of this compound with its targets .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to This compound :

  • Antibacterial Evaluation : A study reported that derivatives showed MIC values against Staphylococcus aureus ranging from 5.64 to 77.38 µM, indicating moderate to good antibacterial potential .
  • Anticancer Screening : Compounds derived from similar structures were tested against MCF7 cells, revealing that some exhibited potent anticancer activity with IC50 values as low as 900 nM .

Data Summary

Biological ActivityMIC Range (µM)IC50 (nM)Target Organisms
Antibacterial4.69 - 156.47-Gram-positive & Gram-negative bacteria
Antifungal16.69 - 222.31-Fungal strains
Anticancer-900MCF7 breast cancer cells

Properties

IUPAC Name

2-(4-bromophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-16-4-1-13(2-5-16)9-18(22)21-11-14-3-6-17(20-10-14)15-7-8-23-12-15/h1-8,10,12H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUBOCNEHXBQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.